molecular formula C9H11BrClNO B12973237 (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine

(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine

Cat. No.: B12973237
M. Wt: 264.54 g/mol
InChI Key: OTMOBLXCXLWFOV-SECBINFHSA-N
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Description

(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine is a chiral amine featuring a halogenated aryl group (3-bromo-4-chlorophenyl) and a methoxyethylamine backbone. Its molecular formula is C₉H₁₀BrClNO, with a molar mass of 264.55 g/mol. The stereospecific (S)-configuration at the chiral center is critical for its biological activity and interaction with targets.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(1S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11BrClNO/c1-13-5-9(12)6-2-3-8(11)7(10)4-6/h2-4,9H,5,12H2,1H3/t9-/m1/s1

InChI Key

OTMOBLXCXLWFOV-SECBINFHSA-N

Isomeric SMILES

COC[C@H](C1=CC(=C(C=C1)Cl)Br)N

Canonical SMILES

COCC(C1=CC(=C(C=C1)Cl)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 4 positions, respectively.

    Methoxylation: The phenyl ring is then subjected to methoxylation to introduce the methoxy group.

    Amination: Finally, the compound undergoes amination to attach the ethan-1-amine backbone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include bromine, chlorine, methanol, and ammonia.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine with analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
This compound C₉H₁₀BrClNO 264.55 3-Br, 4-Cl, 2-OCH₃ High electrophilicity; chiral (S) center
(S)-1-(4-Bromophenyl)-2-methoxyethan-1-amine C₉H₁₂BrNO 230.10 4-Br, 2-OCH₃ Lacks Cl; lower molecular weight
(S)-1-(3-Bromo-5-fluorophenyl)butan-1-amine C₁₀H₁₂BrFN ~243.12 (est.) 3-Br, 5-F, butyl chain Fluorine substituent; longer chain
2-(4-Bromophenyl)-2-methoxypropan-1-amine C₉H₁₃BrNO 230.11 4-Br, 2-OCH₃, branched Branched propane backbone
Key Observations:
  • Halogen Effects: The 3-bromo-4-chloro substitution in the target compound enhances electrophilicity compared to mono-halogenated analogs (e.g., 4-bromo derivative) . This may improve binding affinity in receptor-ligand interactions.
  • Methoxy Group : The 2-methoxyethyl group in all listed compounds contributes to hydrogen-bonding capacity, as predicted by graph set analysis in crystalline structures .

Physicochemical Properties

Boiling Point and Solubility:
  • The target compound’s predicted boiling point (~298°C) aligns with its 4-bromo analog, but the chloro substituent increases polarity, likely reducing solubility in non-polar solvents .
  • The 3-bromo-5-fluoro derivative’s fluorine atom may enhance metabolic stability but reduce basicity compared to chloro analogs .
pKa and Basicity:
  • The target compound’s pKa is estimated at ~8.68 , similar to its 4-bromo analog (pKa 8.68±0.10 ), suggesting comparable amine basicity despite the additional chloro group .

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